Benzylamino vs. Anilino Linker: Molecular Weight, Hydrogen Bond Donor Capacity, and LogP Impact
The target compound incorporates a benzylamino spacer (N-CH₂-Ph) rather than a direct anilino (N-Ph) attachment, conferring one additional hydrogen bond donor (N-H) and greater conformational flexibility compared to the corresponding anilino analog 1,1,1-trifluoro-4-{[3-(trifluoromethyl)phenyl]amino}-3-buten-2-one . This structural difference raises the molecular weight from 283.17 g/mol (anilino analog, C11H7F6NO) to 297.20 g/mol (target compound, C12H9F6NO) and increases the calculated logP by approximately 0.5 units, which can significantly influence target binding kinetics and blood-brain barrier permeation [1]. In benzylamino enaminone anticonvulsant studies, the presence of the benzyl spacer was essential for oral activity in the maximal electroshock seizure (MES) model, whereas anilino counterparts showed divergent potency profiles [2].
| Evidence Dimension | Molecular weight and estimated logP difference |
|---|---|
| Target Compound Data | MW 297.20 g/mol; estimated logP ~3.9 (C12H9F6NO) |
| Comparator Or Baseline | Anilino analog: MW 283.17 g/mol; estimated logP ~3.4 (C11H7F6NO, no benzyl spacer) |
| Quantified Difference | +14.03 g/mol MW; ~+0.5 logP units; +1 H-bond donor |
| Conditions | Calculated properties based on molecular formula and additive group contributions; benzyl linker importance confirmed in MES anticonvulsant model (Apraku et al., 2019) |
Why This Matters
For CNS-targeted applications, a 0.5 logP increase coupled with an extra H-bond donor shifts the compound's property profile toward better blood-brain barrier permeability and distinct binding modes relative to the anilino analog.
- [1] Molbic IDRLab. (3E)-1,1,1-trifluoro-4-({[3-(trifluoromethyl)phenyl]methyl}amino)but-3-en-2-one. Compound CP0422117, logP 3.9, Rotatable Bonds 5, Heavy Atom Count 20, Polar Areas 27.7, H-Bond Donor Count 0. Available at: molbic.idrblab.net. View Source
- [2] Apraku, J. et al. (2019) 'Design, synthesis and anticonvulsant evaluation of fluorinated benzyl amino enaminones', Bioorganic & Medicinal Chemistry, 27(1), pp. 161–166. doi:10.1016/j.bmc.2018.11.033. View Source
